1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine

Description

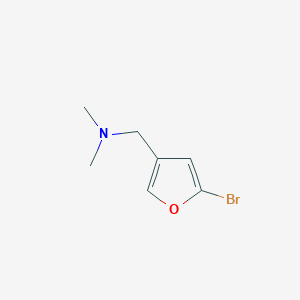

1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a brominated furan ring attached to a dimethylmethanamine group, making it an interesting subject for research in organic chemistry and related disciplines.

Propriétés

Formule moléculaire |

C7H10BrNO |

|---|---|

Poids moléculaire |

204.06 g/mol |

Nom IUPAC |

1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C7H10BrNO/c1-9(2)4-6-3-7(8)10-5-6/h3,5H,4H2,1-2H3 |

Clé InChI |

UTUSHWVBGIHMMB-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CC1=COC(=C1)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine typically involves multiple steps. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then reacted with N,N-dimethylmethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced furan derivatives.

Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized furan derivatives.

Reduction: Reduced furan derivatives.

Substitution: Substituted furan derivatives with various functional groups.

Applications De Recherche Scientifique

1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cells.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and proteins.

Industry: Utilized in the production of specialty chemicals and materials, including conducting polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, resulting in various biochemical and physiological effects.

Comparaison Avec Des Composés Similaires

- 2-Amino-1-(5-bromofuran-3-yl)ethan-1-ol

- (1R)-2-amino-1-(5-bromofuran-3-yl)ethan-1-ol

- 3-(5-Bromofuran-3-yl)propan-1-amine

Comparison: 1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine is unique due to its specific structural features, such as the presence of a dimethylmethanamine group attached to the brominated furan ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.

Activité Biologique

1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings and case studies related to the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 243.11 g/mol

- Structural Features : The compound contains a furan ring substituted with a bromine atom and a dimethylaminomethyl group.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. A notable study evaluated its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, a common model for studying inflammation.

Experimental Findings

- Inhibition of NO Production : The compound showed a significant inhibitory effect on LPS-induced NO secretion. At a concentration of 6.0 μM, it reduced NO production by approximately 55.39% compared to the control group treated with PDTC (Pyrrolidine dithiocarbamate), which had an inhibition rate of 68.32% .

| Compound | NO Inhibition (%) | Concentration (μM) |

|---|---|---|

| PDTC | 68.32 ± 2.69 | 30 |

| Title Compound | 55.39 ± 0.91 | 6 |

This suggests that while the compound is effective, it may not be as potent as established anti-inflammatory agents like PDTC.

This compound may exert its anticancer effects through:

- Inhibition of Tyrosine Kinase Activity : Compounds with similar functionalities have been documented to inhibit tyrosine kinases involved in cancer cell signaling pathways .

- Induction of Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells, although specific data for this compound are still needed.

Case Study: In Vitro Efficacy

A recent study focused on the cytotoxicity of related compounds against various cancer cell lines demonstrated that structural modifications can significantly enhance biological activity. While direct evidence for this compound is sparse, such studies suggest that further investigation could yield valuable insights into its potential applications in oncology .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 | |

| Compound B | Anticancer | 15 | |

| Title Compound | Anti-inflammatory | 6 |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the realms of anti-inflammatory and anticancer therapies. Current findings indicate that while it exhibits significant anti-inflammatory properties, further studies are needed to fully elucidate its mechanisms and potential therapeutic applications.

Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in live models.

- Mechanistic Studies : To understand the molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its efficacy through chemical modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.